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Compound of Interest

Compound Name: Dihydroterpineol

Cat. No.: B150745

An In-depth Technical Guide to the Molecular Structure of Dihydroterpineol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroterpineol, also known by its systematic name p-Menthan-8-ol and synonym
Menthanol, is a naturally occurring monoterpene alcohol.[1] It is a saturated derivative of
terpineol and exists as two primary stereoisomers: cis-p-menthan-8-ol and trans-p-menthan-8-
ol.[2] The spatial arrangement of the methyl group at the 1-position and the 2-hydroxy-2-propyl
group at the 4-position of the cyclohexane ring distinguishes these isomers. In the cis isomer,
these two bulky substituents are on the same side of the ring, while in the trans isomer, they
are on opposite sides.[2] This structural difference significantly influences the molecule's
physical, chemical, and biological properties, making a thorough understanding of its molecular
structure crucial for its application in research and development. Dihydroterpineol is valued in
the fragrance industry for its pleasant, soft floral scent, reminiscent of lilac, and is also utilized
as a high-performance solvent in various industrial applications.

Molecular Structure and Conformation

The chemical formula for Dihydroterpineol is C10H200, with a molecular weight of
approximately 156.27 g/mol .[1][3] The core of its structure is a p-menthane skeleton, which
consists of a cyclohexane ring substituted with a methyl group and a 2-hydroxypropyl group.
The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The
relative orientation of the substituents on the ring determines the cis and trans isomerism.
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2D and 3D Representations

The 2D structure of Dihydroterpineol clearly shows the connectivity of the atoms. For a more
accurate representation of its spatial arrangement, 3D models are essential. These models
illustrate the preferred chair conformation of the cyclohexane ring and the axial or equatorial
positions of the substituents.

Diagram: 2D Chemical Structure of Dihydroterpineol
Caption: 2D representation of the Dihydroterpineol molecule.

Physicochemical Properties

The physical and chemical properties of Dihydroterpineol are summarized in the table below.
These properties are essential for its handling, formulation, and application in various scientific
and industrial fields.

Property Value Reference
Molecular Formula C10H200 [11[3]
Molecular Weight 156.27 g/mol [1][3]
Appearance Clear, colorless liquid [1]
Odor Fresh, clean, and mildly floral [1]
Density ~0.93 g/cm? at 20°C [1]
Boiling Point ~210°C [1]
Flash Point ~85°C (closed cup) [1]
Soluble in ethanol, acetone,
Solubility and most organic solvents; [1]
slightly soluble in water.
Purity >97% [3]

Experimental Data and Protocols
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The structural elucidation of Dihydroterpineol relies on various spectroscopic techniques.
Below are the key experimental data and general protocols for these analyses.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern
of Dihydroterpineol, confirming its elemental composition.

Experimental Protocol for Mass Spectrometry:

A sample of Dihydroterpineol is introduced into the mass spectrometer, typically via gas
chromatography (GC-MS) for separation of isomers and impurities. The molecules are then
ionized, commonly using electron ionization (EI). The resulting ions are separated based on
their mass-to-charge ratio (m/z) and detected. The mass spectrum shows the molecular ion
peak and various fragment ion peaks, which provide information about the molecule's structure.

Table: Mass Spectrometry Data for Dihydroterpineol

mlz Interpretation
156 Molecular lon (M+)
138 [M - H20]*

123 [M - H20 - CHs]*
95 [C7H11]*

81 [CeHo]*

59 [C3H7O]*

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of
Dihydroterpineol, including the connectivity of atoms and the stereochemistry of the molecule.
Both 'H and 3C NMR are employed.

Experimental Protocol for NMR Spectroscopy:
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A small amount of the purified Dihydroterpineol sample is dissolved in a deuterated solvent
(e.g., CDCIs) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer.
For *H NMR, a proton spectrum is acquired, showing the chemical shifts, integration, and
coupling patterns of the hydrogen atoms. For 3C NMR, a carbon spectrum is acquired,
indicating the chemical shifts of the different carbon atoms. 2D NMR techniques such as COSY
and HSQC can be used to establish correlations between protons and carbons, aiding in the
complete assignment of the spectra.

Note: Specific, publicly available, fully assigned NMR spectra for Dihydroterpineol are not
readily found. The following are predicted key chemical shifts based on its structure.

Table: Predicted *H NMR Chemical Shifts for Dihydroterpineol

Chemical Shift Multiplicity Integration Assignment
(ppm)
~0.8-0.9 d 3H -CHs (on ring)
~1.1-1.2 s 6H -C(CHs)20H
1018 o oH Cyclohexane ring
protons

~15 S 1H -OH

Table: Predicted 13C NMR Chemical Shifts for Dihydroterpineol
Chemical Shift (ppm) Assighment
~71 -C(CHs)20H
~ 49 -CH- (on ring, attached to isopropyl group)
~35 -CH- (on ring, attached to methyl group)
~ 31, 27,25 Cyclohexane ring -CH2-
~ 97 -C(CHs)20H
~22 -CHs (on ring)
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the Dihydroterpineol
molecule.

Experimental Protocol for IR Spectroscopy:

A thin film of the liquid Dihydroterpineol sample is placed between two salt plates (e.g., NaCl
or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is
then exposed to infrared radiation, and the absorbance is measured as a function of
wavenumber. The resulting IR spectrum shows absorption bands corresponding to the
vibrational frequencies of the different functional groups.

Table: Key IR Absorption Bands for Dihydroterpineol

Wavenumber (cm~12) Intensity Assignment

~ 3400 Strong, Broad O-H stretch (alcohol)

~ 2920 Strong C-H stretch (alkane)

~ 2850 Strong C-H stretch (alkane)

~ 1450 Medium C-H bend (alkane)

~ 1370 Medium C-H bend (alkane)

~ 1140 Medium C-O stretch (tertiary alcohol)

Logical Relationships in Structural Elucidation

The process of elucidating the molecular structure of Dihydroterpineol involves a logical
workflow where data from different analytical techniques are integrated to build a complete
picture of the molecule.

Diagram: Workflow for Structural Elucidation of Dihydroterpineol
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Caption: Logical workflow for the structural elucidation of Dihydroterpineol.

Conclusion

The molecular structure of Dihydroterpineol, characterized by its p-menthane skeleton and
the presence of cis and trans isomers, has been thoroughly investigated using a combination of
modern analytical techniques. The data from mass spectrometry, NMR, and IR spectroscopy
collectively provide a comprehensive understanding of its atomic composition, connectivity,
functional groups, and stereochemistry. This detailed structural information is fundamental for
researchers, scientists, and drug development professionals working with this versatile
monoterpene alcohol, enabling its effective and safe use in a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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